4-Phenylphenyl chloroformate
Overview
Description
4-Phenylphenyl chloroformate is an organic compound widely used in various fields, including medical, environmental, and industrial research. It is a colorless liquid with a strong odor and has significant applications in the pharmaceutical industry and agrochemicals . The compound is known for its role in the synthesis of various chemical intermediates and its utility in organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylphenyl chloroformate can be synthesized through the reaction of phenyl chloroformate with phenyl magnesium bromide in an anhydrous ether solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of phosgene as a reagent. The process requires careful handling due to the toxic nature of phosgene. The reaction is conducted in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Phenylphenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and ureas.
Hydrolysis: It hydrolyzes in the presence of water to form phenol and carbon dioxide.
Common Reagents and Conditions
Amines: Used in substitution reactions to form carbamates and ureas.
Water: Used in hydrolysis reactions.
Major Products Formed
Carbamates and Ureas: Formed from substitution reactions with amines.
Phenol and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
4-Phenylphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and phenyl-(4-vinylphenyl) carbonate.
Biology: Acts as a precursor of phenyl mixed anhydrides used in peptide coupling reactions.
Medicine: Used as an intermediate in the synthesis of pharmaceuticals and carbamates.
Industry: Serves as a dehydrating reagent for the conversion of primary amides to nitriles.
Mechanism of Action
The mechanism of action of 4-Phenylphenyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group is highly reactive, allowing it to form covalent bonds with nucleophilic species such as amines and alcohols. This reactivity is utilized in various organic synthesis reactions to form carbamates, ureas, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenyl chloroformate: Similar in structure but lacks the additional phenyl group.
4-Nitrophenyl chloroformate: Contains a nitro group, making it more reactive in certain conditions.
Benzyl chloroformate: Contains a benzyl group instead of a phenyl group.
Uniqueness
4-Phenylphenyl chloroformate is unique due to its additional phenyl group, which enhances its reactivity and makes it suitable for specific synthetic applications that other chloroformates may not be able to achieve .
Properties
IUPAC Name |
(4-phenylphenyl) carbonochloridate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWLCQXWMQGGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572989 | |
Record name | [1,1'-Biphenyl]-4-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3185-73-7 | |
Record name | [1,1'-Biphenyl]-4-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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